molecular formula C18H32N6O3 B5031656 4-[5-(Morpholin-4-ylmethyl)tetrazol-1-yl]-1-(3-propoxypiperidin-1-yl)butan-1-one

4-[5-(Morpholin-4-ylmethyl)tetrazol-1-yl]-1-(3-propoxypiperidin-1-yl)butan-1-one

Cat. No.: B5031656
M. Wt: 380.5 g/mol
InChI Key: KNEWPZAJGUZYMT-UHFFFAOYSA-N
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Description

4-[5-(Morpholin-4-ylmethyl)tetrazol-1-yl]-1-(3-propoxypiperidin-1-yl)butan-1-one is a complex organic compound that features a tetrazole ring, a morpholine moiety, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(Morpholin-4-ylmethyl)tetrazol-1-yl]-1-(3-propoxypiperidin-1-yl)butan-1-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Introduction of the Morpholine Moiety: This step involves the alkylation of the tetrazole ring with a morpholine derivative.

    Formation of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction.

    Final Assembly: The final step involves coupling the intermediate products to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[5-(Morpholin-4-ylmethyl)tetrazol-1-yl]-1-(3-propoxypiperidin-1-yl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine and morpholine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohol

Properties

IUPAC Name

4-[5-(morpholin-4-ylmethyl)tetrazol-1-yl]-1-(3-propoxypiperidin-1-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N6O3/c1-2-11-27-16-5-3-7-23(14-16)18(25)6-4-8-24-17(19-20-21-24)15-22-9-12-26-13-10-22/h16H,2-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNEWPZAJGUZYMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1CCCN(C1)C(=O)CCCN2C(=NN=N2)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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